molecular formula C17H20N4O B15018496 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

Cat. No.: B15018496
M. Wt: 296.37 g/mol
InChI Key: NNCFSJURJWWRPW-UHFFFAOYSA-N
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Description

2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is a complex organic compound that belongs to the class of spirocyclic quinazolines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structure of this compound, featuring a spiro-fused carbocyclic fragment, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines. This reaction is carried out in the presence of potassium hydroxide, leading to the formation of bis-benzo[h]quinazoline compounds .

Another method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with methylene iodide, producing 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} . The initial benzo[h]quinazoline is then converted to the 2-hydrazinyl derivative, which undergoes elimination of the hydrazine moiety by the action of alkali, forming the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial and viral enzymes, disrupting their metabolic processes. In cancer cells, it interferes with cell division and induces apoptosis by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1’-cyclohexane]-4-one is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying various biochemical processes .

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

2-hydrazinylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C17H20N4O/c18-21-16-19-14-12-7-3-2-6-11(12)10-17(8-4-1-5-9-17)13(14)15(22)20-16/h2-3,6-7H,1,4-5,8-10,18H2,(H2,19,20,21,22)

InChI Key

NNCFSJURJWWRPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)NC(=N4)NN

Origin of Product

United States

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